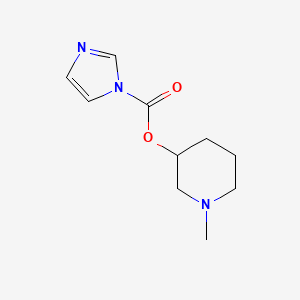

1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate

Description

Properties

CAS No. |

811448-34-7 |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(1-methylpiperidin-3-yl) imidazole-1-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-12-5-2-3-9(7-12)15-10(14)13-6-4-11-8-13/h4,6,8-9H,2-3,5,7H2,1H3 |

InChI Key |

SVSKWNSDHFBUOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)OC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Coupling of Amines and Imidazole Carboxylic Acid Derivatives

A common approach to preparing carbamate derivatives involves coupling an amine (here, 1-methylpiperidin-3-yl) with an imidazole carboxylic acid or its activated derivative. This method typically employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.

Example procedure (adapted from synthesis of related imidazole carbamates):

- Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (or its isomer) in an anhydrous solvent such as dichloromethane or dimethylacetamide (DMA).

- Add coupling agents (e.g., DCC or EDC) and HOBt under stirring at room temperature or slightly elevated temperatures (20–60°C).

- Introduce the amine component (1-methylpiperidin-3-yl or its salt) slowly.

- Stir the reaction mixture for several hours to days (from 0.75 h up to 5 days depending on conditions).

- Quench the reaction with aqueous base (e.g., 1 N NaOH) and extract the product into an organic phase.

- Purify the crude product by column chromatography or recrystallization.

This method yields the carbamate linkage by activating the carboxylic acid group of the imidazole derivative to form an O-acylisourea intermediate, which then reacts with the amine nucleophile to form the carbamate bond.

Data summary table for a representative coupling reaction:

| Parameter | Details |

|---|---|

| Acid substrate | 1-Methyl-1H-imidazole-4-carboxylic acid |

| Amine substrate | 1-Methylpiperidin-3-yl amine |

| Coupling agent | DCC or EDC |

| Additive | HOBt |

| Solvent | Dichloromethane or DMA |

| Temperature | 20–60°C |

| Reaction time | 0.75 h to 5 days |

| Workup | Aqueous NaOH wash, extraction, drying |

| Purification | Column chromatography, recrystallization |

| Typical yield | Moderate to high (60–90%) |

This procedure is supported by detailed experimental data from various pharmaceutical chemistry studies, including those involving structurally related imidazole carboxylates.

Specific Synthetic Routes and Reaction Conditions

Synthesis via Carbodiimide-Mediated Coupling

A well-documented method involves stirring a mixture of the imidazole carboxylic acid, the amine, HOBt, and DCC in dry dichloromethane at room temperature for several days. This method ensures high purity and yield of the carbamate product.

- Activation of the carboxylic acid by DCC to form an O-acylisourea intermediate.

- Nucleophilic attack by the 1-methylpiperidin-3-yl amine on the activated intermediate.

- Formation of the carbamate bond with elimination of dicyclohexylurea (DCU) as a byproduct.

- Purification of the product by chromatography.

This method was exemplified in a study where the reaction mixture was stirred for 5 days at room temperature, followed by extraction and chromatographic purification, yielding a solid carbamate product with confirmed structure by NMR and LCMS.

Alternative Coupling Using EDC and HOBt in DMA

An alternative approach uses EDC and HOBt in N,N-dimethylacetamide at elevated temperatures (around 60°C). The reaction is typically shorter, around 1–2 hours, followed by addition of acetic acid and further stirring at 80°C overnight to complete coupling.

- Faster reaction times compared to DCC.

- Suitable for scale-up due to better solubility and easier removal of byproducts.

- Subsequent aqueous workup and chromatographic purification yield the desired carbamate.

This method has been used successfully for coupling imidazole carboxylic acids with complex amines, demonstrating versatility and efficiency.

Supporting Synthetic Steps for the Amine Component

The 1-methylpiperidin-3-yl moiety is often prepared or modified prior to coupling. Common synthetic transformations include:

- Nucleophilic substitution reactions on chlorinated precursors with 4-methylpiperidine derivatives to introduce the methylpiperidinyl group.

- Reduction of nitro groups to amines using zinc and ammonium chloride or catalytic hydrogenation.

- Protection/deprotection strategies to enable selective functionalization.

For example, nucleophilic substitution of chlorinated benzimidazole derivatives with 4-methylpiperidine in dimethylformamide at 110°C for 8 hours yielded substituted carbamate intermediates, which can be adapted for imidazole carbamates.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used extensively to confirm the structure of intermediates and final products.

- Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity (>95% purity typical).

- Column chromatography using chloroform/isopropanol or ethyl acetate/n-hexane mixtures is the preferred purification method.

- Recrystallization from appropriate solvents (e.g., methanol, ethyl acetate) enhances product purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, amines.

Substitution: N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies due to the presence of the imidazole ring.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

Imidazole-1-carboxylate Esters with Aromatic Substituents

Key analogs from the evidence include:

Key Observations :

- Yield Variations : Bulky aromatic groups (e.g., naphthyl in S3h/S3i) correlate with higher yields (63–74%) compared to pyridyl derivatives (23–52.5%), likely due to steric stabilization during synthesis .

- Stereochemical Impact : Enantiomeric pairs (S3h/S3i) show identical NMR profiles except for stereosensitive peaks, underscoring the role of chirality in derivative applications .

Piperidine-Based Carboxylates

Ethyl 1-methylpiperidine-2/3-carboxylates (CAS 5717-37-3 and others) share the 1-methylpiperidine core but lack the imidazole moiety. These simpler esters are used as intermediates in drug synthesis, highlighting the piperidine ring's versatility in medicinal chemistry .

Methyl 1H-imidazole-1-carboxylate

Used as an acylating agent in β-keto ester synthesis (), this compound demonstrates the reactivity of imidazole carboxylates in transesterification. Its application in avoiding fluorine-methoxide exchange (e.g., in compound 1i synthesis) suggests that 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate may similarly participate in acyl transfer reactions under controlled conditions .

Biological Activity

1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is a chemical compound notable for its unique structural features, including a piperidine ring and an imidazole ring linked through a carboxylate moiety. This compound, with a molecular formula of C10H15N3O2 and a molecular weight of 197.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

The biological activity of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound can bind to various enzymes, modulating their activity. Notably, its interaction with cyclooxygenase enzymes suggests potential applications in anti-inflammatory therapies. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Biological Activities

The compound has demonstrated several promising biological activities:

- Anti-inflammatory Properties : The ability to inhibit cyclooxygenase enzymes positions it as a candidate for developing anti-inflammatory drugs.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects, particularly against aggressive cancer cell lines .

- Neurological Implications : There are indications that imidazole compounds, including this one, may be beneficial in treating neurodegenerative disorders by inhibiting the production of amyloid-beta peptides associated with Alzheimer's disease .

Research Findings

Various studies have further elucidated the biological activity of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate:

Table 1: Summary of Biological Activities

Case Studies

Antitumor Effects : In vitro studies conducted on the MDA-MB-231 triple-negative breast cancer cell line revealed that treatment with the compound led to a significant decrease in cell viability after three days of exposure at a concentration of 10 μM. Further in vivo studies using xenograft models demonstrated that administration at a dosage of 20 mg/kg effectively reduced tumor size without significant toxicity .

Neurodegenerative Disorders : Research into the effects of imidazole derivatives on neurodegenerative diseases has shown promise. Specifically, compounds similar to 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate have been proposed as potential treatments for Alzheimer's disease due to their ability to modulate pathways involved in amyloid-beta peptide production .

Comparative Analysis

The uniqueness of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate lies in its structural arrangement and functional groups that enhance its biological activity compared to other imidazole derivatives. Below is a comparative analysis with structurally similar compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1H-imidazole-1-carboxylate | C5H6N2O | Simpler derivative used in organic synthesis. |

| 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | Metabolite related to histidine with different activities. |

| (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate | C11H17N3O2 | Variation in piperidine positioning affects activity. |

Q & A

What are the optimal synthetic routes for 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate, and what experimental design considerations are critical for high yield?

Basic Research Question

The synthesis typically involves coupling 1H-imidazole-1-carboxylate derivatives with substituted piperidines. For example, allyl 1H-imidazole-1-carboxylate reagents can react with methylpiperidine precursors under basic conditions (e.g., NaH) to form the target compound via nucleophilic substitution . Key considerations include:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity.

- Protection/deprotection strategies : Temporary protection of reactive groups (e.g., tert-butyloxycarbonyl for amines) prevents side reactions .

- Catalyst optimization : Use of coupling agents (e.g., EDCI) improves yield in carbamate formation .

How do steric and electronic effects influence the reactivity of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate in acylation reactions?

Advanced Research Question

The compound’s reactivity is modulated by:

- Steric hindrance : The methyl group on the piperidine ring may slow nucleophilic attack at the carbonyl carbon.

- Electron-withdrawing effects : The imidazole-carboxylate moiety enhances electrophilicity, facilitating acylation of amines or alcohols .

Methodological insights: - Kinetic studies : Monitoring reaction progress via HPLC or NMR can quantify rate differences under varying conditions (e.g., temperature, solvent polarity) .

- Computational modeling : DFT calculations predict charge distribution and transition states to rationalize selectivity .

What crystallographic techniques are most effective for resolving structural ambiguities in 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation from acetone/water mixtures yields diffraction-quality crystals .

- Data refinement : SHELX programs (e.g., SHELXL) resolve disorder in flexible piperidine rings by iterative least-squares refinement .

Challenges: - Twinned crystals : Use of twin-law matrices in SHELXTL improves data interpretation .

- Hydrogen bonding networks : High-resolution data (≤1.0 Å) clarify interactions influencing molecular packing .

How can researchers design assays to evaluate the biological activity of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate derivatives?

Basic Research Question

Focus on target-specific assays:

- Enzyme inhibition : For proteasome inhibitors, measure chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., multiple myeloma) assess anti-proliferative effects .

Methodological rigor: - Dose-response curves : IC50 values should be validated across ≥3 independent replicates.

- Off-target screening : Counter-screening against unrelated enzymes (e.g., kinases) confirms specificity .

What strategies address contradictory data in SAR studies of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate analogs?

Advanced Research Question

Contradictions often arise from:

- Conformational flexibility : Piperidine ring puckering alters binding modes. Use NOESY NMR or MD simulations to probe dominant conformers .

- Metabolic instability : Rapid degradation in vitro vs. in vivo may skew SAR. Incorporate stability assays (e.g., microsomal incubation) .

Resolution tactics: - Covalent docking : Predict binding poses when crystallography data is ambiguous .

- Pharmacophore alignment : Overlay active/inactive analogs to identify critical functional groups .

How can researchers mitigate synthetic byproducts during the preparation of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate?

Basic Research Question

Common byproducts (e.g., over-alkylated imidazoles) are minimized via:

- Controlled stoichiometry : Use 1.1–1.3 equivalents of the piperidine derivative to avoid di-substitution .

- Purification techniques : Flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC isolates the target compound .

Advanced validation: - LC-MS monitoring : Track reaction intermediates in real-time to optimize quenching points .

What computational tools are recommended for predicting the physicochemical properties of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate?

Advanced Research Question

Leverage in silico platforms:

- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .

- pKa prediction : Software like Marvin Suite identifies ionizable groups (imidazole N-H, piperidine NH) influencing solubility .

Validation: - Experimental correlation : Compare predicted vs. measured HPLC retention times to refine models .

How does the choice of Lewis acids impact the electrophilicity of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate in catalytic reactions?

Advanced Research Question

Lewis acids (e.g., BF3·Et2O, ZnCl2) activate the carbonyl group:

- BF3·Et2O : Enhances acylation rates in polar solvents by stabilizing transition states .

- ZnCl2 : Prefers non-coordinating solvents (e.g., CH2Cl2) and improves regioselectivity in crowded systems .

Methodological notes: - In situ IR spectroscopy : Monitor carbonyl stretching shifts (Δν ~20–50 cm⁻¹) to confirm activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.